
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety. The compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or its esters. One common method is the palladium-catalyzed borylation of aniline derivatives using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its boron content.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific structure, which combines an aniline moiety with a boronic ester. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Biological Activity
2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a compound featuring a boron-containing moiety, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C14H22BNO3
- Molecular Weight : 263.14 g/mol
- CAS Number : 1257431-63-2
Structure
The compound features a dioxaborolane ring attached to an aniline moiety. This structural configuration is significant for its reactivity and biological interactions.
Research indicates that compounds containing boron can exhibit various biological activities due to their ability to interact with biological molecules. The dioxaborolane group may enhance the compound's stability and bioavailability.
- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, certain pyrimidine derivatives have demonstrated strong inhibitory effects on breast cancer cell lines (IC50 values ranging from 0.126 to 11.73 μM) and exhibited selectivity towards cancer cells over normal cells .
- Antimicrobial Properties : Boron compounds have been investigated for their antimicrobial properties. Some derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus .
- Enzyme Inhibition : Compounds similar in structure to this compound have been reported to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the behavior of the compound in biological systems:
Parameter | Value |
---|---|
Oral Bioavailability (F) | Approximately 31.8% |
Maximum Concentration (Cmax) | 592 ± 62 mg/mL |
Clearance Rate | 82.7 ± 1.97 mL/h/kg |
Half-life | Not specified |
These parameters suggest favorable absorption and distribution characteristics in vivo.
Study on Anticancer Activity
In a study involving MDA-MB-231 triple-negative breast cancer cells, a related compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU). The study reported an IC50 of 11.73 μM for 5-FU against MDA-MB-231 cells compared to lower IC50 values for the tested compound .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of boron-containing compounds against resistant strains of bacteria. The tested compounds showed MIC values between 4–8 μg/mL against Staphylococcus aureus and other resistant strains . This highlights the potential of these compounds in addressing antibiotic resistance.
Properties
Molecular Formula |
C15H24BNO2 |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C15H24BNO2/c1-10(2)12-8-7-11(9-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 |
InChI Key |
JLRLHEKSUJEYOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)C)N |
Origin of Product |
United States |
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